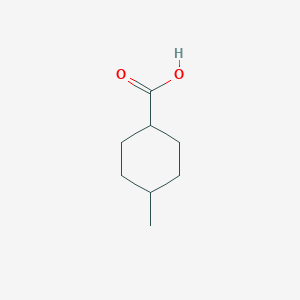

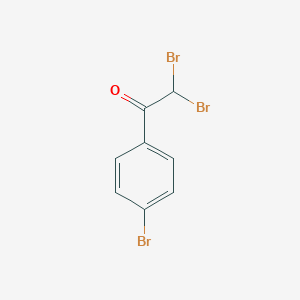

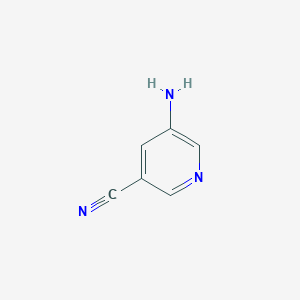

5-Amino-3-pyridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 5-amino-3-pyridinecarbonitrile involves various strategies. One common method includes the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in the presence of triethylamine, leading to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. Similarly, reactions with dipeptide esters yield N′-glycylglycine analogues. However, attempts to directly construct amino acid derivatives through reaction with aqueous α-amino acids have been unsuccessful, leading instead to the isolation of unexpected 2-amino-3-pyridinecarbonitriles (Girgis, Kalmouch, & Hosni, 2004).

Molecular Structure Analysis

The molecular structure of 5-amino-3-pyridinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. The fluorescence properties of these derivatives have been evaluated, indicating their potential utility in materials science and bioimaging applications. Some derivatives exhibit considerable antibacterial activity, suggesting potential applications in medicinal chemistry (Girgis, Kalmouch, & Hosni, 2004).

Aplicaciones Científicas De Investigación

1. Synthesis and Fluorescence Properties

5-Amino-3-pyridinecarbonitrile has been utilized in the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which exhibit notable fluorescence properties. Some compounds in this group also show considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

2. Potential Biological Activity

Research has involved the synthesis of 5-cyano-4-hydroxy-2-pyridone derivatives using 3-aminocrotononitrile, exploring their potential biological activities (Kappe & Kappe, 1989).

3. Inhibitors of PKCtheta

Substituted heteroaryl 3-pyridinecarbonitriles, including those with a 5-amino group, have been identified as inhibitors of PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).

4. Antimicrobial Applications

Pyridine derivatives, including those related to 5-amino-3-pyridinecarbonitrile, have shown potential as antimicrobial drugs, particularly against strains of Escherichia coli (Koszelewski et al., 2021).

5. Corrosion Inhibition

Certain pyridine derivatives, closely related to 5-amino-3-pyridinecarbonitrile, have been studied for their role in corrosion inhibition of metals, demonstrating significant effectiveness (Ansari, Quraishi, & Singh, 2015).

6. Application in Security Paper

The fluorescence behavior of 3-pyridinecarbonitrile containing compounds, a category that includes 5-amino-3-pyridinecarbonitrile, has been leveraged in the development of security paper (Basta, Girgis, & El-saied, 2002).

7. Synthesis of Pyrimidine Derivatives

5-Amino-3-pyridinecarbonitrile has been used in the novel synthesis of various pyrimidine derivatives, contributing to the exploration of new compounds with potential pharmacological activities (Ibrahim et al., 1987).

Safety and Hazards

5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

5-aminopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGLPUFUWXSMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625600 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13600-47-0 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)